Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-
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Overview
Description
Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]- is a complex organic compound with a molecular formula of C21H20N4O This compound is characterized by the presence of a phenol group substituted with methyl and bis-imino groups linked to pyridinyl ethyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]- typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2,6-diformylphenol with 2-(2-pyridinyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,6-bis[[bis[2-(2-pyridinyl)ethyl]amino]methyl]-4-methyl-
- Phenol, 2,2’-methylenebis [6- (1,1-dimethylethyl)-4-methyl-
- Phenol, 2,6-dicyclohexyl-4-methyl-
Uniqueness
Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]- is unique due to its specific substitution pattern and the presence of pyridinyl ethyl groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
406911-11-3 |
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Molecular Formula |
C23H24N4O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-methyl-2,6-bis(2-pyridin-2-ylethyliminomethyl)phenol |
InChI |
InChI=1S/C23H24N4O/c1-18-14-19(16-24-12-8-21-6-2-4-10-26-21)23(28)20(15-18)17-25-13-9-22-7-3-5-11-27-22/h2-7,10-11,14-17,28H,8-9,12-13H2,1H3 |
InChI Key |
JSTVDQXMLDVKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NCCC2=CC=CC=N2)O)C=NCCC3=CC=CC=N3 |
Origin of Product |
United States |
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